molecular formula C21H29N3O4S B2384719 N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 953231-01-1

N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2384719
CAS No.: 953231-01-1
M. Wt: 419.54
InChI Key: VAUSARBNFWQSEF-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C21H29N3O4S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications

PET Imaging of Microglia

N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is used in the development of PET radiotracers for imaging reactive microglia, disease-associated microglia, and neuroinflammation in vivo. This application is significant in studying neuropsychiatric disorders such as Alzheimer’s disease and Parkinson’s disease, and monitoring the immune environment of central nervous system malignancies (Horti et al., 2019).

Synthesis and Antiinflammatory Activity

The compound has been involved in the synthesis and evaluation of antiinflammatory activity, specifically in its derivative forms. For example, N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, a related compound, has shown significant antiinflammatory activity, highlighting the potential of derivatives for therapeutic applications (Rajasekaran, Sivakumar, & Jayakar, 1999).

Neuroinflammation Imaging

This chemical has been utilized in the development of ligands for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is particularly important in the context of neurodegenerative diseases like Alzheimer’s disease, where microglial activation plays a critical role (Lee et al., 2022).

Antidepressant and Antianxiety Activity

Derivatives of the compound, specifically 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, have been synthesized and evaluated for antidepressant and antianxiety activities. This suggests its potential use in developing treatments for mood disorders (Kumar et al., 2017).

Sulfur-Nitrogen Chemistry

In sulfur-nitrogen chemistry, related sulfur-nitrogen compounds have been explored, which includes the development of sulfenimines and N-sulfonyloxaziridines. These compounds are essential in the asymmetric construction of carbon-nitrogen stereocenters found in biologically active compounds (Davis, 2006).

Metal Complexes and Antibacterial Activity

Benzamides derived from similar structures have been synthesized and their metal complexes studied. These compounds, including variations like (N-(piperidin-1"-yl) (p-tolyl) methyl) benzamide, have been evaluated for antibacterial activities against various bacterial strains (Khatiwora et al., 2013).

Capillary Electrophoresis

The compound and its related substances have been a subject of study in the context of nonaqueous capillary electrophoretic separation, indicating its relevance in analytical chemistry and quality control of pharmaceuticals (Ye et al., 2012).

Antiprotozoal Agents

Derivatives containing the furan ring, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine, have been synthesized and evaluated for their potential as antiprotozoal agents. This application highlights the compound's relevance in developing treatments for protozoal infections (Ismail et al., 2004).

Properties

IUPAC Name

N-[4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]-3-methylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-3-21(25)23-18-6-7-20(16(2)13-18)29(26,27)22-14-17-8-10-24(11-9-17)15-19-5-4-12-28-19/h4-7,12-13,17,22H,3,8-11,14-15H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUSARBNFWQSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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